(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl group, and a phenylethenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the but-2-yn-1-yl group: This step involves the alkylation of the benzo[d][1,3]dioxole with a suitable alkyne precursor under basic conditions.
Formation of the phenylethenesulfonamide group: This can be accomplished by reacting the intermediate with phenyl vinyl sulfone under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine.
Scientific Research Applications
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Adamantylcarbonyl)-N’-(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)thiourea
- tert-Butyl carbamate
Uniqueness
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its benzo[d][1,3]dioxole moiety, in particular, is not commonly found in similar compounds, making it a valuable molecule for research and development.
Biological Activity
(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological effects. The unique structural features of this compound, particularly the presence of a benzo[d][1,3]dioxole moiety, suggest possible interactions with biological macromolecules that could influence various biochemical pathways.
The molecular formula of this compound is C18H15NO4S, with a molecular weight of approximately 341.4 g/mol. The compound is characterized by its sulfonamide group and a phenylethenesulfonamide backbone, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C18H15NO4S |
Molecular Weight | 341.4 g/mol |
Structure | Structure |
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antimicrobial properties. Research has shown that compounds with similar structures to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is essential for nucleic acid production.
Anticancer Activity
Recent studies have explored the anticancer potential of sulfonamide derivatives. The presence of the benzo[d][1,3]dioxole moiety in this compound may enhance its ability to induce apoptosis in cancer cells. For instance, research indicated that similar compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
- Study on Cell Lines : In vitro studies on breast cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity.
- Mechanistic Insights : A study highlighted that the compound interacts with specific protein targets involved in cell signaling pathways, leading to altered expression of genes associated with cell survival and proliferation.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular functions and promote therapeutic effects.
Properties
IUPAC Name |
(E)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c21-26(22,13-10-16-6-2-1-3-7-16)20-11-4-5-12-23-17-8-9-18-19(14-17)25-15-24-18/h1-3,6-10,13-14,20H,11-12,15H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPLSYPRHALMQK-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.